molecular formula C11H18BrNO B12093081 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one

1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one

Cat. No.: B12093081
M. Wt: 260.17 g/mol
InChI Key: GLSVCWYLWVKJNU-UHFFFAOYSA-N
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Description

1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one typically involves the reaction of 8-azaspiro[4.5]decane with 2-bromoethan-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can range from azides to thiols and ethers.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The spirocyclic structure allows for a unique binding mode, which can enhance its specificity and potency. Pathways involved may include neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Uniqueness: 1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one is unique due to its specific combination of a spirocyclic structure with a bromoethanone moiety. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other spirocyclic compounds .

Properties

Molecular Formula

C11H18BrNO

Molecular Weight

260.17 g/mol

IUPAC Name

1-(8-azaspiro[4.5]decan-8-yl)-2-bromoethanone

InChI

InChI=1S/C11H18BrNO/c12-9-10(14)13-7-5-11(6-8-13)3-1-2-4-11/h1-9H2

InChI Key

GLSVCWYLWVKJNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(CC2)C(=O)CBr

Origin of Product

United States

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